![molecular formula C21H23N3O3S B2752546 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865174-17-0](/img/structure/B2752546.png)

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

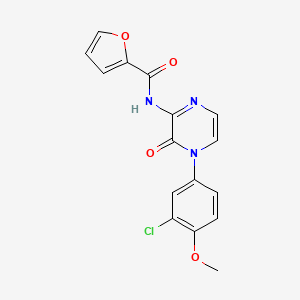

Description

The compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and redox reactions .Scientific Research Applications

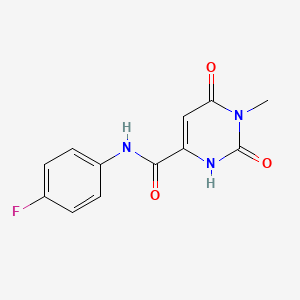

Synthesis and Drug Development

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Research has demonstrated the utility of N-aryl-2-chloroacetamides as electrophilic building blocks, enabling the formation of thiazolo[3,2-a]pyrimidinone derivatives through a synthetic route that involves the elimination of by-products like aniline or 2-aminobenzothiazole. This approach highlights the compound's relevance in the synthesis of heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals due to their diverse biological activities (Janardhan et al., 2014).

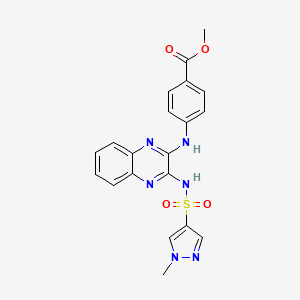

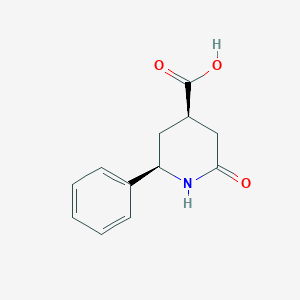

Anticancer Activity

Evaluation of Benzothiazole Derivatives

Studies involving benzothiazole derivatives have shown significant potential in anticancer activity. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their antitumor activity against a broad panel of human tumor cell lines, demonstrating the structural framework's applicability in cancer research (Yurttaş et al., 2015).

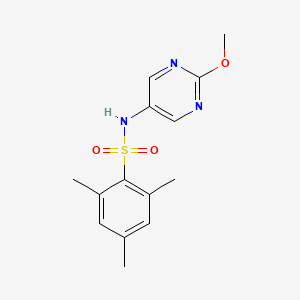

Antimicrobial and Antifungal Properties

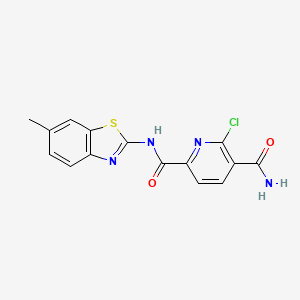

Synthesis and Microbial Studies of Pyridine Derivatives

The synthesis and evaluation of new compounds, such as those involving 2-amino substituted benzothiazole, have revealed promising antibacterial and antifungal properties. This showcases the compound's applicability in addressing microbial resistance, a growing concern in medical science (Patel & Agravat, 2007).

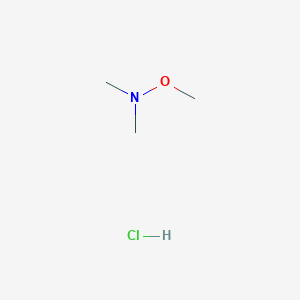

Drug Metabolism and Stability

Improving Metabolic Stability in Drug Candidates

Research efforts have also focused on modifying the chemical structures of benzothiazole analogues to enhance their metabolic stability, illustrating the compound's role in the development of more stable and efficacious pharmaceutical agents. For example, the exploration of various heterocyclic analogues aimed at reducing metabolic deacetylation underscores the importance of structural optimization in drug discovery (Stec et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit protein tyrosine phosphatase 1b (ptp1b) , a key regulator of insulin and leptin signaling pathways

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that sr-01000908636 may bind to its target protein and inhibit its function . This could lead to alterations in the signaling pathways regulated by the target protein, resulting in changes at the cellular level.

Biochemical Pathways

If ptp1b is indeed a target, the compound could affect insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance, respectively. Inhibition of PTP1B could enhance insulin and leptin signaling, potentially leading to improved glucose control and energy balance .

Result of Action

If the compound does indeed inhibit ptp1b, it could potentially enhance insulin and leptin signaling, leading to improved glucose control and energy balance . This could have therapeutic potential for conditions such as Type II diabetes .

Future Directions

properties

IUPAC Name |

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-3-27-12-11-24-18-10-9-17(22-15(2)25)14-19(18)28-21(24)23-20(26)13-16-7-5-4-6-8-16/h4-10,14H,3,11-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDWQYUBUORNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2752465.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2752467.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2752474.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2752477.png)

![1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)